Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O2S It is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester and an amino-thioxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Piperidine derivative reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl ester intermediate.
Step 2: The intermediate is then reacted with thiourea under heating conditions to introduce the amino-thioxoethyl group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Indole-based compounds are known for their wide range of biological and clinical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an amino-thioxoethyl group makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₁₁H₁₄N₂O₂S
- Molecular Weight : 230.31 g/mol
- CAS Number : 673362
The compound features a piperidine ring substituted with a thioxoethyl group, which is significant for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit various enzymes, including those involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammation-related conditions .
- Interaction with Neurotransmitter Systems : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly in modulating GABAergic activity. This interaction could be beneficial in treating neurological disorders such as anxiety and epilepsy .
- Anticancer Potential : Some studies have explored the compound's ability to reverse multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents like paclitaxel. This effect is attributed to its ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in tumors .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property may contribute to its overall therapeutic potential, particularly in chronic diseases where oxidative stress plays a significant role .
Case Study 1: Cancer Treatment
A study conducted on human cancer cell lines demonstrated that this compound significantly increased the intracellular concentration of paclitaxel. The results indicated a marked reduction in tumor cell viability when combined with standard chemotherapy agents .
Case Study 2: Inflammation Reduction
In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest that this compound could be effective in managing inflammatory diseases .
Research Findings Summary Table
Property | Observations |
---|---|
Chemical Structure | Piperidine ring with thioxoethyl substitution |
Molecular Weight | 230.31 g/mol |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Antioxidant Activity | Reduces oxidative stress |
Cancer Resistance Reversal | Enhances efficacy of paclitaxel |
Inflammation Reduction | Lowers levels of TNF-alpha and IL-6 |
Properties
IUPAC Name |
ethyl 1-(2-amino-2-sulfanylideneethyl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-2-14-10(13)8-3-5-12(6-4-8)7-9(11)15/h8H,2-7H2,1H3,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRKTFQMVWSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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